molecular formula C24H19ClN2O6 B2517838 Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate CAS No. 924823-82-5

Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2517838
CAS No.: 924823-82-5
M. Wt: 466.87
InChI Key: HANOGKANAXWQJR-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C24H19ClN2O6 and its molecular weight is 466.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a way that leads to their antimicrobial and anticancer activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the benzoxazole derivative.

Biochemical Pathways

Benzoxazole derivatives have been found to affect a variety of biochemical pathways due to their wide spectrum of pharmacological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Benzoxazole derivatives have been found to have antimicrobial and anticancer activities . The specific effects would depend on the nature of the target and the specific interactions between the compound and its target.

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O6/c1-30-20-11-17(24(29)32-3)19(12-21(20)31-2)26-23(28)14-6-9-18-16(10-14)22(33-27-18)13-4-7-15(25)8-5-13/h4-12H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOGKANAXWQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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